(Z)-N-acetyl-2-((3-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide
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Overview
Description
(Z)-N-acetyl-2-((3-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of the compound (Z)-N-acetyl-2-((3-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide are currently unknown. This compound is a derivative of cyanoacetohydrazides, which are known to be precursors in reactions leading to the construction of heterocycles
Mode of Action
It’s known that cyanoacetohydrazides can act as both n- and c-nucleophiles . This means they can donate electrons and form bonds with other molecules, potentially leading to changes in the function or activity of those molecules. The specific interactions of this compound with its targets would depend on the nature of those targets.
Biochemical Pathways
Compounds derived from cyanoacetohydrazides are often involved in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest . These compounds can interact with various biochemical pathways, but the specific pathways affected by this compound would depend on its targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-acetyl-2-((3-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-cyanobenzaldehyde with 8-methoxy-2H-chromene-3-carboxylic acid in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-acetyl-2-((3-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromenes.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-acetyl-2-((3-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has been tested for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-acetyl-2-((3-cyanophenyl)imino)-8-hydroxy-2H-chromene-3-carboxamide
- (Z)-N-acetyl-2-((3-cyanophenyl)imino)-7-methoxy-2H-chromene-3-carboxamide
Uniqueness
(Z)-N-acetyl-2-((3-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-acetyl-2-(3-cyanophenyl)imino-8-methoxychromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-12(24)22-19(25)16-10-14-6-4-8-17(26-2)18(14)27-20(16)23-15-7-3-5-13(9-15)11-21/h3-10H,1-2H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUCFSYVUJEQDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=NC3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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